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Compound of Interest

N-hexyl-N-methylcarbamoyl!
Compound Name:
chloride

Cat. No.: B1646904

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-hexyl-N-methylcarbamoyl
chloride as a key intermediate in pharmaceutical synthesis. This document details its
physicochemical properties, protocols for its synthesis, and its application in the formation of
carbamate linkages, a crucial step in the development of various therapeutic agents.

Introduction

N-hexyl-N-methylcarbamoyl chloride is a reactive chemical intermediate belonging to the
carbamoyl chloride class of compounds. Its utility in pharmaceutical synthesis primarily stems
from its function as a carbamoylating agent. The carbamoyl chloride moiety readily reacts with
nucleophiles such as alcohols, phenols, and amines to form stable carbamate, urea, and other
related derivatives. These functional groups are present in a wide array of biologically active
molecules and approved drugs, making N-hexyl-N-methylcarbamoyl chloride a valuable
building block in drug discovery and development. The "N-hexyl-N-methyl" substitution allows
for the introduction of a specific lipophilic and structural motif into a target molecule, which can
be critical for modulating its pharmacological properties, such as potency, selectivity, and
pharmacokinetic profile.

Physicochemical Properties
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A summary of the key physicochemical properties of N-hexyl-N-methylcarbamoyl chloride is
presented in Table 1. This data is essential for reaction planning, safety assessment, and

analytical method development.

Table 1: Physicochemical Properties of N-hexyl-N-methylcarbamoyl chloride[1]

Property Value
IUPAC Name N-hexyl-N-methylcarbamoyl chloride
hexylmethylcarbamic chloride, N-Hexyl-N-
Synonyms )
methylcarbamyl Chloride
CAS Number 58965-42-7
Molecular Formula CsH16CINO
Molecular Weight 177.67 g/mol
Appearance Expected to be a liquid
N ) Not explicitly reported, but likely higher than N-
Boiling Point
ethyl analog (165.1 °C)
Density Not explicitly reported
- Soluble in aprotic organic solvents (e.g., DCM,
Solubility
THF, Toluene)
InChl Key OBPRZLTWBJYCTI-UHFFFAOYSA-N
SMILES CCCCCCN(C)C(=0)Cl

Experimental Protocols

The following protocols are representative methods for the synthesis of N-hexyl-N-

methylcarbamoyl chloride and its subsequent use in the synthesis of a carbamate derivative.
Researchers should adapt these protocols based on the specific requirements of their target

molecule and perform appropriate reaction monitoring and optimization.
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Synthesis of N-hexyl-N-methylcarbamoyl chloride from
N-hexyl-N-methylamine

This protocol is adapted from a general procedure for the synthesis of carbamoyl chlorides
using triphosgene, which is a safer alternative to phosgene gas.[2]

Reaction Scheme:

Reactants

Triphosgene

T Product
T

N-hexyl-N-methylamine ——® N-hexyl-N-methylcarbamoyl chloride

Click to download full resolution via product page
Caption: Synthesis of N-hexyl-N-methylcarbamoyl chloride.

Materials:

N-hexyl-N-methylamine

Triphosgene (bis(trichloromethyl) carbonate)

Sodium bicarbonate (NaHCOs) or another suitable inorganic base

Anhydrous dichloromethane (DCM) or other suitable halogenated solvent

Argon or Nitrogen for inert atmosphere

Standard laboratory glassware for reactions under inert conditions
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Procedure:

e In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and an argon/nitrogen inlet, suspend sodium bicarbonate (2.0 equivalents
relative to the amine) in anhydrous dichloromethane (approx. 35 volumes relative to the
amine).

» In a separate flask, dissolve triphosgene (0.66 equivalents relative to the amine) in
anhydrous dichloromethane.

o Add the triphosgene solution to the stirred suspension of the base in the reaction flask.
» Dissolve N-hexyl-N-methylamine (1.0 equivalent) in anhydrous dichloromethane.
e Cool the reaction mixture to 10-15 °C using an ice bath.

e Add the N-hexyl-N-methylamine solution dropwise to the reaction mixture over a period of 1-
3 hours, maintaining the temperature between 10-15 °C.[2]

 After the addition is complete, allow the reaction mixture to stir at the same temperature for
an additional 2-5 hours. Monitor the reaction progress by a suitable analytical technique
(e.g., TLC, GC-MS).

e Upon completion, filter the reaction mixture to remove the inorganic salts.
o Wash the filtrate with cold water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude N-hexyl-N-methylcarbamoyl
chloride.

e The product can be further purified by vacuum distillation if necessary.

Table 2: Representative Reaction Conditions for the Synthesis of N-alkyl-N-methylcarbamoyl
chlorides
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Parameter Condition Reference
Phosgene Source Triphosgene [2]
Stoichiometry

1:0.66 [2]

(Amine:Triphosgene)

Base

Sodium Bicarbonate

[2]

Stoichiometry (Amine:Base)

1:2

[2]

Solvent Dichloromethane [2]
Temperature 10-15 °C [2]
Reaction Time 3-8 hours [2]

Typical Yield

>98% (for N-ethyl-N-methyl

derivative)

Application: Synthesis of a Phenyl Carbamate Derivative

This protocol describes the reaction of N-hexyl-N-methylcarbamoyl chloride with a phenolic

compound to form a carbamate, a common linkage in pharmaceutical agents. The conditions

are based on a reported synthesis of Rivastigmine, which utilizes a similar carbamoy! chloride.

[3]

Reaction Scheme:

Reactants

Substituted Phenol

N-hexyl-N-methylcarbamoyl chloride —

\

~—

T

—® N-hexyl-N-methyl-phenyl carbamate

Product
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Caption: Carbamate formation from a carbamoyl chloride and a phenol.

Materials:

N-hexyl-N-methylcarbamoyl chloride

A substituted phenol (e.g., 4-nitrophenol as a model substrate)

Zinc chloride (ZnCl2) or other suitable Lewis acid catalyst

Anhydrous toluene or other suitable high-boiling point solvent

Standard laboratory glassware for reactions under inert conditions
Procedure:

» To a stirred solution of the substituted phenol (1.0 equivalent) in anhydrous toluene, add N-
hexyl-N-methylcarbamoyl chloride (1.0-1.2 equivalents).

e Add zinc chloride (catalytic amount, e.g., 10 mol%) to the reaction mixture.

» Heat the reaction mixture to reflux (or a specific temperature such as 110 °C) and stir for
several hours (e.g., 12-13 hours).[3] Monitor the reaction progress by TLC or HPLC.

 After the reaction is complete, cool the mixture to room temperature.

 Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with
water, 1M HCI, saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product can be purified by column chromatography on silica gel.

Table 3: Optimized Conditions for the Synthesis of Carbamates from Carbamoyl Chlorides and
Phenols[3]
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Parameter Condition

Catalyst Zinc Chloride (ZnCl2)

Solvent Toluene

Temperature 30 °C to reflux (e.g., 110 °C)
Reaction Time 12-13 hours

Yield 49-87% (for various substrates)

Signaling Pathways and Logical Relationships

The utility of N-hexyl-N-methylcarbamoyl chloride lies in its role as a synthon for introducing
a carbamate moiety. The general workflow and its significance in drug development are

illustrated below.
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Experimental Workflow for Carbamate Drug Synthesis
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Caption: Workflow for the use of N-hexyl-N-methylcarbamoyl chloride.

Safety Precautions
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Carbamoyl chlorides are reactive and potentially hazardous compounds. They are corrosive
and can cause severe skin burns and eye damage.[4] It is imperative to handle N-hexyl-N-
methylcarbamoyl chloride in a well-ventilated fume hood while wearing appropriate personal
protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab
coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse
immediately with plenty of water and seek medical attention. Reactions involving triphosgene
should be conducted with extreme caution due to the in situ generation of phosgene. Ensure
that any residual phosgene is properly quenched before workup. Always consult the Safety
Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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